![molecular formula C27H24ClN7O B2590645 1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1005950-57-1](/img/structure/B2590645.png)
1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide
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Overview
Description
The compound “1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The compound appears to contain several functional groups, including a chlorophenyl group, a pyrazole group, and a pyrimidine group .Scientific Research Applications
a. Kinase Inhibition: The compound’s pyrazolo[3,4-d]pyrimidine moiety suggests potential kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Scientists are exploring whether this compound can selectively inhibit specific kinases, making it a valuable lead for targeted therapies.
b. Anti-Inflammatory Effects: Given the cyclopentane carboxamide scaffold, researchers are investigating the compound’s anti-inflammatory properties. Inflammation contributes to numerous diseases, such as autoimmune disorders and neurodegenerative conditions. Understanding how this compound modulates inflammatory pathways could lead to novel treatments.
c. Anticancer Potential: The phenylpyrazole and pyrazolo[3,4-d]pyrimidine moieties hint at potential anticancer effects. Researchers are evaluating its cytotoxicity against cancer cell lines and studying its mechanism of action. Additionally, they explore whether it can sensitize cancer cells to existing chemotherapeutic agents.
Computational Chemistry and Molecular Modeling
The compound’s complex structure provides an excellent opportunity for computational studies:
a. Docking Studies: Using molecular docking simulations, researchers predict how this compound interacts with specific protein targets. Such studies aid in drug design by identifying potential binding sites and optimizing ligand-receptor interactions.
b. Quantum Chemical Calculations: Quantum mechanical calculations help elucidate electronic properties, stability, and reactivity. Researchers explore the compound’s frontier molecular orbitals, charge distribution, and vibrational spectra.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN7O/c1-18-15-23(32-26(36)27(13-5-6-14-27)19-9-11-20(28)12-10-19)35(33-18)25-22-16-31-34(24(22)29-17-30-25)21-7-3-2-4-8-21/h2-4,7-12,15-17H,5-6,13-14H2,1H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXNEPKRHPAHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4=NC=NC5=C4C=NN5C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide |
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